1-(8-bromooctyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

Linker design PROTAC building block Structure-property relationship

1-(8-Bromooctyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 351068-72-9) is a synthetic N1-alkylated pyrimidine-2,4-dione derivative bearing an ω-bromo substituent at the terminus of an eight-carbon alkyl chain and methyl groups at the 3- and 6-positions of the pyrimidinedione core. Its molecular formula is C₁₄H₂₃BrN₂O₂ with a molecular weight of 331.249 g/mol, a calculated LogP of 2.59, and a boiling point of 401.6°C at 760 mmHg.

Molecular Formula C14H23BrN2O2
Molecular Weight 331.25 g/mol
CAS No. 351068-72-9
Cat. No. B15087272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-bromooctyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
CAS351068-72-9
Molecular FormulaC14H23BrN2O2
Molecular Weight331.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=O)N1CCCCCCCCBr)C
InChIInChI=1S/C14H23BrN2O2/c1-12-11-13(18)16(2)14(19)17(12)10-8-6-4-3-5-7-9-15/h11H,3-10H2,1-2H3
InChIKeyXNFFMGKTEYEWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8-Bromooctyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 351068-72-9): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(8-Bromooctyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 351068-72-9) is a synthetic N1-alkylated pyrimidine-2,4-dione derivative bearing an ω-bromo substituent at the terminus of an eight-carbon alkyl chain and methyl groups at the 3- and 6-positions of the pyrimidinedione core . Its molecular formula is C₁₄H₂₃BrN₂O₂ with a molecular weight of 331.249 g/mol, a calculated LogP of 2.59, and a boiling point of 401.6°C at 760 mmHg . The compound is commercially available through Sigma-Aldrich (catalog number L118362-1EA) as part of a curated collection of rare and unique chemicals intended for early discovery research [1]. It belongs to a broader class of 1-(ω-bromoalkyl)-3,6-dimethylpyrimidine-2,4-diones that have been employed as synthetic intermediates for macrocyclic pyrimidinophanes, acyclic nucleotide analogs, and heterobifunctional linker constructs [2].

Why Generic Substitution of 1-(ω-Bromoalkyl)-3,6-dimethylpyrimidine-2,4-diones Introduces Uncontrolled Variables in Linker-Dependent Applications


Despite sharing a common pyrimidinedione core, 1-(ω-bromoalkyl)-3,6-dimethylpyrimidine-2,4-diones are not functionally interchangeable because the alkyl chain length governs the spatial reach, conformational flexibility, lipophilicity, and physicochemical properties of the resulting conjugate [1]. A change from the 8-bromooctyl chain (C8) to a 2-bromoethyl (C2), 4-bromobutyl (C4), or 6-bromohexyl (C6) analog alters the molecular weight by up to 34%, shifts the LogP by approximately 1.3 units, and modifies the boiling point by over 55°C relative to the C4 comparator . In the context of PROTAC linker design, macrocycle construction, or nucleoside analog synthesis, these differences translate into altered ternary complex geometry, differential membrane permeability, and distinct synthetic handling requirements—making blind substitution a source of experimental irreproducibility [2].

Quantitative Differentiation Evidence for 1-(8-Bromooctyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 351068-72-9) Versus Closest Analogs


Alkyl Chain Length Dictates Molecular Weight: 34% Mass Differential Between C8 and C2 Analogs

The target compound bears an 8-carbon bromooctyl chain (C8), conferring a molecular weight of 331.249 g/mol, compared to 247.089 g/mol for the 2-bromoethyl (C2) analog (CAS 76889-85-5) and an estimated 275.14 g/mol for the 4-bromobutyl (C4) analog (CAS 63550-51-6). This represents a 34% mass increase over C2 and a 20% increase over C4 . Such mass differences directly affect molar dosing calculations, LC-MS detection sensitivity, and the physicochemical properties of final conjugates in linker-based constructs [1].

Linker design PROTAC building block Structure-property relationship

Thermal Stability Differentiation: 55°C Higher Boiling Point Versus C4 Analog Enables Broader Reaction Conditions

The target compound exhibits a boiling point of 401.6°C at 760 mmHg, which is 55.4°C higher than the 346.2°C boiling point reported for the 4-bromobutyl (C4) analog (CAS 63550-51-6) . This thermal stability differential is consistent with the incremental contribution of approximately 13.8°C per additional methylene unit across the C4–C8 range and indicates that the C8 compound can tolerate more forcing thermal conditions during synthesis (e.g., high-temperature alkylation, solvent removal under heat) without degradation or volatilization losses .

Thermal stability Synthetic chemistry Reaction condition optimization

Lipophilicity (LogP) Differentiation: The C8 Chain Provides an Estimated 1.3-Log-Unit Increase Over the C2 Analog

The target compound has a calculated LogP of 2.59 . Based on the well-established Hansch-Leo fragment constant of approximately +0.5 LogP units per methylene (-CH₂-) group, the C8 chain contributes approximately 3 additional LogP units compared to the C2 chain, and approximately 2 units compared to the C4 chain [1]. This means the C8 analog is approximately 20-fold more lipophilic than the C2 analog and approximately 10-fold more lipophilic than the C4 analog, based on the log-linear relationship between LogP and partition coefficient. Such differences significantly influence passive membrane permeability, non-specific protein binding, and aqueous solubility in biological assay contexts [2].

Lipophilicity Membrane permeability Drug-likeness PROTAC design

Sourcing Exclusivity: Sigma-Aldrich 'Rare and Unique Chemical' Designation and 'As-Is' Procurement Terms

This compound is cataloged by Sigma-Aldrich under manufacturer number L118362-1EA as part of a curated collection of 'rare and unique chemicals' specifically provided to early discovery researchers [1]. Critically, Sigma-Aldrich explicitly states that no analytical data is collected for this product, that it is sold 'AS-IS' with no warranty of merchantability or fitness for a particular purpose, and that the buyer assumes full responsibility for confirming product identity and purity [1]. This contrasts sharply with the shorter-chain analogs (e.g., C2 and C4 bromoalkyl pyrimidinediones), which are available from multiple vendors with standard analytical documentation . The exclusive sourcing channel imposes a single-supplier dependency and mandates independent quality control by the purchasing laboratory.

Chemical sourcing Procurement Rare chemicals Sigma-Aldrich catalog

Spatial Reach (Linker Span): The C8 Chain Provides Approximately 10.2 Å of Extended Reach for Bifunctional Conjugate Design

The fully extended all-trans conformation of an 8-carbon alkyl chain spans approximately 10.2 Å from the N1 position of the pyrimidinedione ring to the terminal bromine atom, compared to approximately 2.5 Å for the C2 analog and approximately 5.1 Å for the C4 analog [1]. This extended reach is directly relevant to the design of heterobifunctional molecules such as PROTACs, where the linker length must optimally span the distance between the target protein binding site and the E3 ligase recruitment surface to form a productive ternary complex [2]. The C8 chain's additional 5.1 Å over the C4 analog provides access to distinct ternary complex geometries that shorter linkers cannot achieve [3].

Linker geometry PROTAC ternary complex Macrocycle design Spatial reach

Class-Level Precedent: 1-(ω-Bromoalkyl)-3,6-dimethyluracils Are Validated Building Blocks for Biologically Relevant Macrocycles and Nucleotide Analogs

The 1-(ω-bromoalkyl)-3,6-dimethylpyrimidine-2,4-dione scaffold has been explicitly validated as a synthetic building block. Semenov et al. (2007) demonstrated that 1-(6-bromohexyl)-3,6-dimethyluracil—the direct C6 analog of the target compound—serves as a key intermediate for synthesizing acyclic and macrocyclic analogs of di-, tri-, and tetranucleotides, including pyrimidinophanes [1]. Kinoshita et al. (1991) established the broader synthetic methodology for the 1-(bromoalkyl)-3,6-dimethyl series (compounds 3a-d), confirming that these compounds are competent electrophiles for nucleophilic displacement reactions at the terminal bromide, enabling diversification into more complex molecular architectures [2]. The target C8 compound, by direct structural analogy, extends this validated scaffold to a longer linker length not covered by the published C2–C6 series.

Pyrimidinophane Macrocycle synthesis Nucleotide analog Building block

Research and Industrial Application Scenarios for 1-(8-Bromooctyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 351068-72-9)


PROTAC Linker Building Block Requiring Extended Spatial Reach (>7.5 Å) Between Target Ligand and E3 Ligase Recruitment Moiety

The C8 alkyl chain provides approximately 10.2 Å of extended reach—significantly beyond the ~5.1 Å available from the C4 analog [1]. This makes the compound particularly suitable for PROTAC designs where structural biology data (e.g., X-ray crystallography or cryo-EM) indicates that the distance between the target protein binding pocket and the E3 ligase surface exceeds that which can be spanned by shorter alkyl linkers. The terminal primary bromide serves as an electrophilic handle for nucleophilic displacement or azide substitution followed by CuAAC click chemistry, enabling modular conjugation to diverse E3 ligase ligands. Users should plan for independent QC due to the as-is procurement terms .

Synthesis of Extended Pyrimidinophane Macrocycles with C8 Alkyl Bridges

The established synthetic methodology for 1-(ω-bromoalkyl)-3,6-dimethyluracils, validated for the C2–C6 series by Kinoshita et al. (1991) and Semenov et al. (2007), can be extended to the C8 homolog for constructing pyrimidinophanes with larger cavity sizes [1]. The C8 chain length enables macrocycles with approximately 16-atom bridges (when dimerized), which may accommodate larger guest molecules or metal ions compared to C4- or C6-bridged pyrimidinophanes. The higher boiling point (401.6°C) provides thermal latitude for high-temperature macrocyclization conditions [2].

Bioconjugation via Terminal Bromide Displacement for Oligonucleotide or Peptide Modification

The terminal primary alkyl bromide on the C8 chain is a competent electrophile for SN2 reactions with thiols, amines, or azide nucleophiles, enabling covalent attachment of the pyrimidinedione moiety to oligonucleotides, peptides, or solid supports. The C8 spacer provides greater distance between the pyrimidinedione core and the conjugation site compared to C2 or C4 analogs, which may reduce steric interference with hybridization or protein binding events [1]. The calculated LogP of 2.59 indicates moderate lipophilicity that must be accounted for in aqueous bioconjugation conditions .

Physicochemical Reference Standard for Alkyl Chain Structure-Property Relationship Studies

As the C8 member of the homologous 1-(ω-bromoalkyl)-3,6-dimethylpyrimidine-2,4-dione series, this compound serves as a reference point for structure-property relationship (SPR) studies correlating chain length with LogP, boiling point, density, and chromatographic retention [1]. The quantitative data—MW 331.249, BP 401.6°C, LogP 2.59, density 1.261 g/cm³—provide anchor points for computational model validation and for training QSPR algorithms . Procurement from a single Sigma-Aldrich source ensures batch-to-batch consistency for longitudinal studies, albeit with the caveat that users must independently verify identity and purity [2].

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